molecular formula C24H17FN2O5 B2490860 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide CAS No. 888466-78-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2490860
CAS No.: 888466-78-2
M. Wt: 432.407
InChI Key: VOVRRGYMJJQVEV-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzodioxin ring, a fluorobenzamido group, and a benzofuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives.

    Introduction of the Fluorobenzamido Group: This step might involve the reaction of an amine with a fluorobenzoyl chloride under basic conditions.

    Formation of the Benzofuran Carboxamide: This could involve the cyclization of a suitable precursor followed by amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and benzofuran rings.

    Reduction: Reduction reactions might target the amide or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur, especially at the fluorobenzamido group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. This could involve pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-chlorobenzamido)-1-benzofuran-2-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorobenzamido)-1-benzofuran-2-carboxamide apart is the presence of the fluorine atom in the benzamido group, which can significantly influence its biological activity and chemical properties, such as increased metabolic stability and altered electronic effects.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O5/c25-15-7-5-14(6-8-15)23(28)27-21-17-3-1-2-4-18(17)32-22(21)24(29)26-16-9-10-19-20(13-16)31-12-11-30-19/h1-10,13H,11-12H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVRRGYMJJQVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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